molecular formula C11H12Cl3N3O B6225906 4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride CAS No. 2770358-80-8

4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride

Cat. No. B6225906
CAS RN: 2770358-80-8
M. Wt: 308.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride, also known as CPMPD, is a small molecule that has been studied extensively in the scientific community. It has a variety of applications in research and is used in a number of different laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CPMPD.

Scientific Research Applications

4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of calcium channel blockers on the cardiovascular system, to study the effects of neurotransmitters on the brain, and to study the effects of hormones on the endocrine system. It has also been used to study the effects of drugs on the immune system, to study the effects of drugs on the nervous system, and to study the effects of drugs on the gastrointestinal tract.

Mechanism of Action

4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride acts as an inhibitor of calcium channels in the cell membrane, blocking the influx of calcium ions into the cell. This inhibition of calcium channels has been shown to have a variety of effects on the cardiovascular, nervous, endocrine, and immune systems.
Biochemical and Physiological Effects
4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce inflammation, and reduce the risk of stroke. It has also been shown to reduce the risk of heart attack and to reduce the risk of cancer. Additionally, it has been shown to reduce the risk of Alzheimer’s disease, reduce the risk of Parkinson’s disease, and reduce the risk of depression.

Advantages and Limitations for Lab Experiments

The use of 4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. Additionally, it is non-toxic and can be used in a variety of laboratory experiments. The main limitation of 4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride is that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The use of 4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include further studies of its effects on the cardiovascular, nervous, endocrine, and immune systems, as well as further studies of its effects on cancer, Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, further studies of its effects on drug metabolism and drug delivery systems could prove beneficial. Finally, further studies of its effects on gene expression and gene regulation could also prove beneficial.

Synthesis Methods

4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride can be synthesized using a variety of methods, including the reaction of 5-chloropyridine-3-ol with methyl pyridin-2-amine in the presence of anhydrous hydrochloric acid. This reaction yields a white crystalline solid that can be purified by recrystallization. The resulting product is a white crystalline solid with a melting point of 168-171°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride' involves the reaction of 5-chloro-3-hydroxymethylpyridine with 3-chloropyridine-2-amine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.", "Starting Materials": [ "5-chloro-3-hydroxymethylpyridine", "3-chloropyridine-2-amine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-chloro-3-hydroxymethylpyridine is reacted with 3-chloropyridine-2-amine in the presence of a base (e.g. sodium hydroxide) to form the intermediate product '4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine'", "Step 2: The intermediate product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound '4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride'" ] }

CAS RN

2770358-80-8

Product Name

4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride

Molecular Formula

C11H12Cl3N3O

Molecular Weight

308.6

Purity

95

Origin of Product

United States

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